(2,4,5-Trichlorophenyl)hydrazine
Overview
Description
(2,4,5-Trichlorophenyl)hydrazine , also known as 2,4,5-trichloroanilino hydrazine , is a chemical compound with the molecular formula C₆H₅Cl₃N₂ . It belongs to the class of heterocyclic compounds containing a five-membered ring with one nitrogen atom as the only ring heteroatom. The compound has two double bonds between ring members and non-ring members. Its molecular weight is approximately 211.48 g/mol .
Synthesis Analysis
- Diazotization : The trichloroaniline is then diazotized to form the desired product, 2,4,5-Trichlorophenylhydrazine .
Molecular Structure Analysis
Scientific Research Applications
1. Synthesis and Biological Activities
(2,4,5-Trichlorophenyl)hydrazine and its derivatives have been explored in the synthesis of various heterocyclic compounds. For instance, triazole derivatives bearing a trichlorophenyl moiety have been synthesized and investigated for their antimicrobial and anti-inflammatory properties. Compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibited promising biological activities in these studies (Karegoudar et al., 2008).
2. Environmental Monitoring and Sensing
Another significant application of trichlorophenyl hydrazine derivatives is in environmental monitoring. For example, sensors developed for detecting hydrazine, a major water pollutant, have utilized derivatives of trichlorophenyl hydrazine. These sensors show promising results in the sensitive and selective detection of hydrazine in water, which is crucial for human health and environmental protection (Tahernejad-Javazmi et al., 2018).
3. Novel Heterocyclic Compounds with Expected Biological Activity
Research into novel heterocyclic compounds involving trichlorophenyl hydrazine derivatives has shown potential in the development of new drugs with antimicrobial and antifungal activities. These studies are crucial in the ongoing search for new therapeutic agents (Sayed et al., 2003).
4. Applications in Bioimaging and Fluorescence Sensing
Trichlorophenyl hydrazine derivatives have also been utilized in developing fluorescent probes for bioimaging and sensing applications. These probes have shown potential in the rapid, sensitive detection of hydrazine, which is important for both environmental monitoring and biological research (Guo et al., 2020).
properties
IUPAC Name |
(2,4,5-trichlorophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZMVJDDBTJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362528 | |
Record name | (2,4,5-trichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trichlorophenyl)hydrazine | |
CAS RN |
14763-27-0 | |
Record name | (2,4,5-trichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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